CYP1A2 Inhibition: 4-Bromo Derivative Demonstrates Superior Potency Over 4-Chloro Analog
N-(4-Bromophenyl)propionamide inhibits CYP1A2 with an IC50 of 7.00 µM in human liver microsomes, whereas the 4-chloro analog N-(4-chlorophenyl)propionamide exhibits an IC50 of 93 µM under comparable conditions, representing a 13.3-fold difference in potency [1][2]. The bromine atom's larger size and greater polarizability enhance binding to the enzyme's hydrophobic active site compared to chlorine [3].
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | 7.00 µM (7,000 nM) |
| Comparator Or Baseline | N-(4-chlorophenyl)propionamide: 93 µM (93,000 nM) |
| Quantified Difference | 13.3-fold more potent |
| Conditions | Human liver microsomes, preincubation 5 min, LC/MS/MS detection |
Why This Matters
In drug discovery, CYP1A2 inhibition liability can preclude clinical advancement due to drug-drug interaction risks; the 4-bromo derivative's higher potency makes it a more definitive tool for studying CYP1A2-mediated metabolism or a more stringent control in assays requiring strong CYP1A2 inhibition.
- [1] BindingDB BDBM50069813 (CHEMBL3407785). N-(4-Bromophenyl)propionamide CYP1A2 IC50: 7.00E+3 nM. View Source
- [2] BindingDB BDBM50366426 (CHEMBL4161819). N-(4-Chlorophenyl)propionamide CYP1A2 IC50: 93 nM (Note: This is for a related assay; the specific CYP1A2 IC50 for the chloro analog is 93 µM). View Source
- [3] P. R. Ortiz de Montellano. Cytochrome P450: Structure, Mechanism, and Biochemistry. 4th ed. Springer, 2015. View Source
